molecular formula C18H22N2O5 B2464352 Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235063-58-7

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2464352
CAS No.: 1235063-58-7
M. Wt: 346.383
InChI Key: WLZFUSDXEWWJNO-UHFFFAOYSA-N
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Description

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the reaction of 2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base to form ethyl 2-(2-hydroxyphenyl)acetate. This intermediate is then cyclized to form the benzofuran ring. The methoxy group can be introduced via methylation using methyl iodide.

The piperidine ring is synthesized separately, often starting from piperidine itself or its derivatives. The final step involves coupling the benzofuran and piperidine moieties through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((benzofuran-2-carboxamido)methyl)piperidine-1-carboxylate: Lacks the methoxy group, which may affect its biological activity.

    Methyl 4-((7-hydroxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.

Uniqueness

Methyl 4-((7-methoxybenzofuran-2-carboxamido)methyl)piperidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a drug candidate or as an intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-[[(7-methoxy-1-benzofuran-2-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-23-14-5-3-4-13-10-15(25-16(13)14)17(21)19-11-12-6-8-20(9-7-12)18(22)24-2/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZFUSDXEWWJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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